molecular formula C23H29N3O6 B12466068 Decyl 3-[(3,5-dinitrophenyl)amino]benzoate

Decyl 3-[(3,5-dinitrophenyl)amino]benzoate

Cat. No.: B12466068
M. Wt: 443.5 g/mol
InChI Key: ZHPZKCMNKIXXJZ-UHFFFAOYSA-N
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Description

Decyl 3-[(3,5-dinitrophenyl)amino]benzoate is an organic compound with the molecular formula C23H29N3O6. It is characterized by the presence of a decyl ester group, a benzoate moiety, and a dinitrophenylamino substituent. This compound is notable for its complex structure, which includes multiple aromatic rings, nitro groups, and an ester linkage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decyl 3-[(3,5-dinitrophenyl)amino]benzoate typically involves the esterification of 3-[(3,5-dinitrophenyl)amino]benzoic acid with decanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recovered and recycled is also common to enhance the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

Decyl 3-[(3,5-dinitrophenyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Decyl 3-[(3,5-dinitrophenyl)amino]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Decyl 3-[(3,5-dinitrophenyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ester group can also be hydrolyzed, releasing the active benzoic acid derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Decyl 3-[(3,5-dinitrophenyl)amino]benzoate is unique due to its combination of a long alkyl chain, ester linkage, and dinitrophenylamino substituent. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .

Properties

Molecular Formula

C23H29N3O6

Molecular Weight

443.5 g/mol

IUPAC Name

decyl 3-(3,5-dinitroanilino)benzoate

InChI

InChI=1S/C23H29N3O6/c1-2-3-4-5-6-7-8-9-13-32-23(27)18-11-10-12-19(14-18)24-20-15-21(25(28)29)17-22(16-20)26(30)31/h10-12,14-17,24H,2-9,13H2,1H3

InChI Key

ZHPZKCMNKIXXJZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)C1=CC(=CC=C1)NC2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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